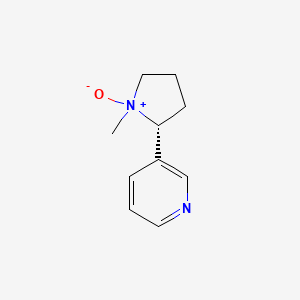![molecular formula C9H14N2O2 B13347573 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol typically involves multiple steps starting from commercially available pyrazoles. One common method includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . Optimization of a protected hydroxyethyl group on N1 is crucial for achieving high yields and regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of starting materials, optimizing reaction conditions for larger batches, and implementing purification techniques suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thione formation, dimethylformamide dimethyl acetal (DMF-DMA) for formylation, and hydrazine for condensation reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of heterocyclic systems with biological targets, providing insights into their mechanisms of action.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol involves its interaction with specific molecular targets. The compound’s fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole ring but with a thiazole ring instead of an oxazine.
Pyrazolo[4,3-d]thiazines: Similar to pyrazolo[3,4-d]thiazoles but with a thiazine ring.
Pyrrolopyrazines: These compounds contain a fused pyrrole and pyrazine ring system and exhibit a wide range of biological activities.
Uniqueness
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2,6,6-trimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-3-ol |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(12)7-4-13-9(2,3)5-11(7)10-6/h12H,4-5H2,1-3H3 |
Clave InChI |
HEQOVANEYPRBKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2CC(OCC2=C1O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![4-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13347495.png)
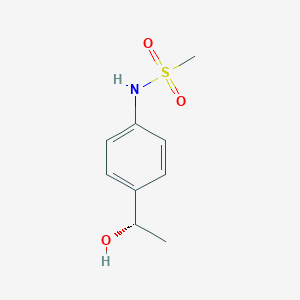
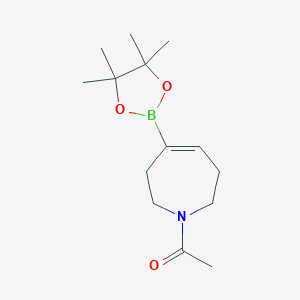
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
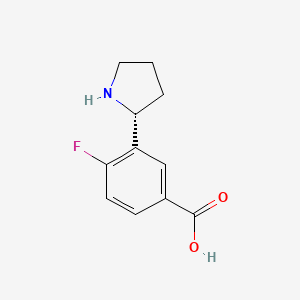
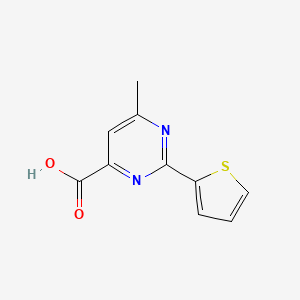

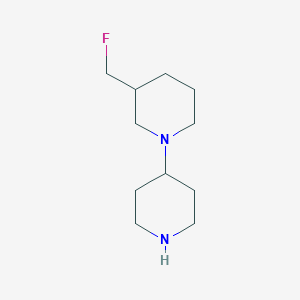

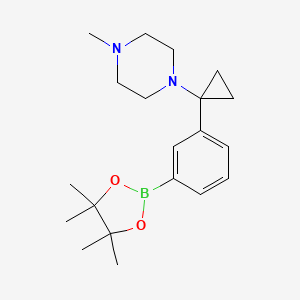
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
